Cas no 132-22-9 (Chlorpheniramine)

Chlorpheniramine 化学的及び物理的性質
名前と識別子
-
- Chloropheniramine-d4
- CHLORPHENIRAMINE MALEATE
- TRIBUTYL BORATE
- 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine
- CHLORPHENIRAMINE
- CHLORPHENIRAMINE-D4
- -(4-chlorophenyl)-N,N-dimethyl-
- 1-(p-Chlorophenyl)-1-(2-pyridyl)-3-dimethylamin
- 2-(p-Chloro-α-(2-(dimethylamino)ethyl)benzyl)pyridine
- 2-Pyridinepropanamine, γ
- 4-Chloropheniramine
- Allergican
- Allergisan
- Chlorophenylpyridamine
- Chloroprophenpyridamine
- Chlorprophenpyridamine
- Cloropiril
- Haynon
- Histadur
- n-Propanamine, 3-(4-chlorophenyl)-3-(2-pyridyl)-N,N-dimethyl-
- Polaronil
- Pyridine, 2-[p-chloro-α-[2-(dimethylamino)ethyl]benzyl]-
- 1-(p-chlorophenyl)-1-(2-pyridyl)-3-dimethylaminopropane
- 1-(p-chlorophenyl)-1-(2-pyridyl)-3-n,n-dimethylpropylamine
- 2-(p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl)pyridine
- 2-[p-chloro-alpha-(2-dimethylaminoethyl)benzyl]pyridine
- gamma-(4-chlorophenyl)-n,n-dimethyl-2-pyridinepropanamin
- RS-Chlorpheniramine
- dl-1-(p-Chlorophenyl)-1-(2-pyridyl)-3-(dimethylamino)propane
- gamma-(4-Chlorophenyl)-gamma-(2-pyridyl)propyldimethylamine
- Sildenafil
- Clofeniramina
- DB01114
- FT-0665002
- Lopac0_000261
- AKOS001650136
- PiriIton
- SDCCGSBI-0050249.P002
- 2-Pyridinepropanamine, .gamma.-(4-chlorophenyl)-N,N-dimethyl-, (S)-
- IDI1_000596
- 3-(4-chlorophenyl)-N,N-dimethyl-3-(2-pyridyl)propan-1-amine
- Chlor-trimeton
- DTXSID0022804
- chlorpheniaramine maleate
- CHLORPHENAMINE [WHO-DD]
- 3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine
- SB19135
- 3U6IO1965U
- 132-22-9
- Phenetron
- Q420133
- Chlo-amine
- Chlorphenaminum (INN-Latin)
- C06905
- UNII-3U6IO1965U
- 5-HT,N-ACETYL
- 2-Pyridinepropanamine, .gamma.-(4-chlorophenyl)-N,N-dimethyl-
- Chlorphenaminum [INN-Latin]
- HSDB 3032
- .gamma.-(4-Chlorophenyl)-N,N-dimethyl-2-pyridinepropanamine
- NCGC00015227-06
- NCGC00162108-01
- Chloropheniramine
- NCGC00015227-19
- NCGC00015227-09
- Telachlor
- NCGC00015227-05
- BSPBio_000134
- R06AB04
- NCGC00162108-02
- Aller-Chlor
- Clorfeniramina
- FT-0772034
- BRD-A04553218-050-03-0
- NCGC00015227-04
- CHEMBL505
- Chlorphenamine (INN)
- Chlorphenamine
- 2-Pyridinepropanamine, gamma-(4-chlorophenyl)-N,N-dimethyl-
- EN300-708772
- L000003
- Chlorphenaminum
- CHLORPHENIRAMINE [MI]
- NINDS_000596
- Chlorpheniramine polistirex [USAN]
- Teldrin
- KBio1_000596
- n.-Propanamine, 3-(4-chlorophenyl)-3-(2-pyridyl)-N,N-dimethyl-
- AKOS022060794
- NS00010179
- Clorfenamina
- Prestwick3_000117
- 2-(P-CHLORO-.ALPHA.-(2-(DIMETHYLAMINO)ETHYL)BENZYL)PYRIDINE
- HMS3428J07
- Chlorphenamine [INN]
- CHLORPHENIRAMINE COMPONENT OF TUZISTRA
- DTXCID402804
- CHLORPHENIRAMINE [HSDB]
- Chlorpheniraminum
- Chlorphenamin
- SPBio_002073
- Oprea1_779072
- Chlorpheniramine-d6see c424303
- Clorfeniramina [Italian]
- CS-0009285
- Chlorphenamine [INN:BAN]
- CHEBI:52010
- [3-(4-chlorophenyl)-3-(pyridin-2-yl)propyl]dimethylamine
- [3H]Chlorphenamine
- HY-B0286
- gamma-(4-Chlorophenyl)-N,N-dimethyl-2-pyridinepropanamine
- 783AHI015X
- GTPL6976
- EINECS 205-054-0
- TUZISTRA COMPONENET OF CHLORPHENIRAMINE
- DivK1c_000596
- Clorfenamina [INN-Spanish]
- Chlorpheniramine polistirex
- Clofeniramina (TN)
- Hayon
- NCGC00015227-03
- 25523-97-1 (free base)
- Chloropheniramine maleate
- Prestwick2_000117
- Chlor-Pro
- D07398
- W-108317
- [3H]Chlorpheniramine
- Prestwick1_000117
- N-[3-(4-Chlorophenyl)-3-(2-pyridinyl)propyl]-N,N-dimethylamine #
- BPBio1_000148
- Chloropiril
- CHLORPHENIRAMINE [VANDF]
- Dexchlorpheniramine free base
- Prestwick0_000117
- 3-(p-Chlorophenyl)-3-(2-pyridyl)-N,N-dimethylpropylamine
- SCHEMBL4219
- Pyridine, 2-[p-chloro-.alpha.-[2-(dimethylamino)ethyl]benzyl]-, (S)-(+)-
- S-(+)-Chlorpheniramine
- BDBM35938
- BRD-A04553218-050-08-9
- Clorfenamina (INN-Spanish)
- 2-[p-chloro-alpha-[2-(dimethylamino)ethyl]benzyl]pyridine
- CCG-108982
- HMS2090M21
- 113-92-8
- pyridine, 2-[p-chloro-alpha-(2-dimethylaminoethyl)benzyl]-
- BRD-A04553218-050-16-2
- STK736174
- BBL012285
- DA-62286
- Chlorphenamine Maleate
- G77687
- Chlorpheniramine
-
- MDL: MFCD00053581
- インチ: 1S\/C16H19ClN2\/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13\/h3-9,11,15H,10,12H2,1-2H3
- InChIKey: SOYKEARSMXGVTM-UHFFFAOYSA-N
- ほほえんだ: CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2
計算された属性
- せいみつぶんしりょう: 274.12387
- どういたいしつりょう: 274.124
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 16.1A^2
- ひょうめんでんか: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 密度みつど: 1.107±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 25°C
- ふってん: bp1.0 142°
- フラッシュポイント: 183°C
- 屈折率: 1.5749 (estimate)
- ようかいど: 極微溶性(0.3 g/l)(25ºC)、
- PSA: 16.13
- LogP: 3.81860
Chlorpheniramine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C424705-10mg |
Chlorpheniramine |
132-22-9 | 10mg |
$ 282.00 | 2023-09-08 | ||
Aaron | AR009C9S-250mg |
Chloropheniramine-d4 |
132-22-9 | 98% | 250mg |
$1790.00 | 2023-12-16 | |
Aaron | AR009C9S-50mg |
CHLOROPHENIRAMINE-D4 |
132-22-9 | 93% | 50mg |
$466.00 | 2025-02-12 | |
Aaron | AR009C9S-10mg |
CHLOROPHENIRAMINE-D4 |
132-22-9 | 93% | 10mg |
$176.00 | 2025-02-12 | |
A2B Chem LLC | AE34708-10mg |
Chloropheniramine-d4 |
132-22-9 | 93% | 10mg |
$547.00 | 2024-04-20 | |
A2B Chem LLC | AE34708-1g |
Chloropheniramine-d4 |
132-22-9 | 98% | 1g |
$3310.00 | 2024-01-04 | |
1PlusChem | 1P009C1G-50mg |
Chloropheniramine-d4 |
132-22-9 | 93% | 50mg |
$506.00 | 2023-12-22 | |
A2B Chem LLC | AE34708-100mg |
Chloropheniramine-d4 |
132-22-9 | 93% | 100mg |
$2138.00 | 2024-04-20 | |
TRC | C424705-50mg |
Chlorpheniramine |
132-22-9 | 50mg |
$ 1294.00 | 2023-09-08 | ||
TRC | C424705-100mg |
Chlorpheniramine |
132-22-9 | 100mg |
$2172.00 | 2023-05-18 |
Chlorpheniramine 関連文献
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
Chlorpheniramineに関する追加情報
Chlorpheniramine: A Comprehensive Overview
Chlorpheniramine, also known by its CAS number 132-22-9, is a widely recognized antihistamine medication that has been in use for decades. It belongs to the class of drugs known as H1 receptor antagonists, which are primarily used to alleviate symptoms associated with allergies. The compound is chemically classified as a piperazine derivative, and its molecular formula is C13H16ClN3. Over the years, Chlorpheniramine has been extensively studied for its pharmacological properties, therapeutic applications, and potential side effects.
The primary mechanism of action of Chlorpheniramine involves blocking the H1 histamine receptors in the body. Histamines are chemicals released by mast cells during an allergic reaction, leading to symptoms such as itching, sneezing, and runny nose. By inhibiting these receptors, Chlorpheniramine effectively reduces the severity of allergic symptoms. Recent studies have also explored its anti-inflammatory properties, which may contribute to its efficacy in managing chronic conditions like asthma and eczema.
In terms of clinical applications, Chlorpheniramine is commonly prescribed for the treatment of seasonal allergies, such as hay fever. It is also used to manage allergic reactions to insect bites and certain foods. The drug is available in various forms, including tablets, capsules, and liquid suspensions, making it suitable for both adults and children. Recent research has highlighted the potential benefits of combining Chlorpheniramine with other medications to enhance its therapeutic effects while minimizing adverse reactions.
The pharmacokinetics of Chlorpheniramine have been well-documented. After oral administration, the drug is rapidly absorbed into the bloodstream and reaches peak plasma concentrations within 1-2 hours. It has a relatively short half-life of approximately 8-10 hours, which necessitates multiple daily doses for sustained symptom relief. The liver metabolizes the drug extensively via cytochrome P450 enzymes, leading to the formation of inactive metabolites that are subsequently excreted through urine.
One area of recent interest in the study of Chlorpheniramine is its potential off-label uses. For instance, some researchers have explored its role in treating pruritus (itching) associated with chronic kidney disease and certain skin conditions. Additionally, there has been growing interest in understanding its impact on sleep quality due to its sedative properties. Clinical trials have shown that while it can induce drowsiness in some patients, it may also improve sleep continuity in individuals with severe allergic symptoms.
The safety profile of Chlorpheniramine is generally favorable when used as directed. Common side effects include drowsiness, dry mouth, and dizziness. However, more serious adverse reactions such as palpitations or urinary retention are rare but require medical attention if they occur. Recent studies have emphasized the importance of patient-specific factors, such as age and underlying health conditions, in determining the optimal dosage and monitoring requirements.
In conclusion, Chlorpheniramine, with its CAS number 132-22-9 listed on various chemical databases like PubChem and ChemSpider (where it can be found under identifiers like CID 6747), remains a cornerstone in allergy treatment due to its efficacy and well-understood pharmacological profile. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications, ensuring that this drug remains relevant in modern medicine.
132-22-9 (Chlorpheniramine) 関連製品
- 2229680-90-2(3-(2,6-dichloropyridin-4-yl)prop-2-en-1-ol)
- 330189-80-5(N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-3-(trifluoromethyl)benzamide)
- 1446409-57-9(4-(hydroxymethyl)pyrrolidin-3-ylmethanol)
- 2137606-73-4(8-Azaspiro[4.5]decan-1-amine, 8-(methylsulfonyl)-)
- 1256477-09-4(2,2,5-Trimethylhexanal)
- 900015-08-9(6-(4-tert-butylphenoxy)pyridine-3-carbonitrile)
- 1547059-48-2(5-methyl-2-(propan-2-yl)imidazo1,2-apyridine-3-carbaldehyde)
- 1805646-59-6(Ethyl 3-cyano-5-difluoromethoxy-4-nitrophenylacetate)
- 1566252-90-1(1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid)
- 1955520-30-5(3-(Methanesulfonylmethyl)oxetane-3-carboxylic acid)